molecular formula C12H14N2O B13945308 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 109249-29-8

5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B13945308
CAS No.: 109249-29-8
M. Wt: 202.25 g/mol
InChI Key: ZJSBBTHUQDAHMB-UHFFFAOYSA-N
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Description

5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to a pyrazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to form the desired pyrazolone derivative. The general reaction scheme is as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid or base catalyst to form the intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted pyrazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include various substituted pyrazolone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This compound is studied for its potential therapeutic applications.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways: It can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar in structure but with a methyl group instead of an ethyl group.

    3-methyl-1-phenyl-2-pyrazoline-5-one: Another pyrazolone derivative with different substituents.

Uniqueness

5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

109249-29-8

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-ethyl-1-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C12H14N2O/c1-3-10-9-12(15)14(13(10)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

ZJSBBTHUQDAHMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(N1C)C2=CC=CC=C2

Origin of Product

United States

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